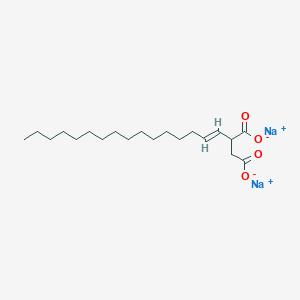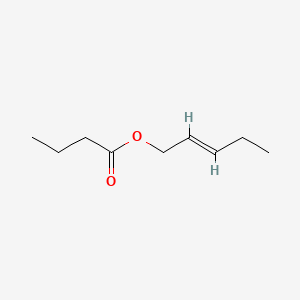
2,3-Dihexyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihexyloxirane: is an organic compound with the molecular formula C14H28O . It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two hexyl groups attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihexyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of hexyl-substituted alkenes with peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as titanium silicalite (TS-1) can also be employed to improve the efficiency of the epoxidation process .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihexyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under appropriate conditions
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Substituted Oxiranes: Produced via nucleophilic substitution
Aplicaciones Científicas De Investigación
Chemistry: 2,3-Dihexyloxirane is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of various complex molecules and polymers .
Biology and Medicine: In biological research, oxiranes like this compound are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. Its unique structure allows for the development of materials with specific properties .
Mecanismo De Acción
The mechanism of action of 2,3-Dihexyloxirane involves its reactivity towards nucleophiles and electrophiles. The strained three-membered ring of the oxirane is highly reactive, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the oxirane ring opens to form more stable products .
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .
Comparación Con Compuestos Similares
2,3-Dimethyloxirane: A smaller oxirane with methyl groups instead of hexyl groups.
2,3-Epoxybutane: Another oxirane with different alkyl substituents
Comparison: 2,3-Dihexyloxirane is unique due to its longer hexyl chains, which impart different physical and chemical properties compared to smaller oxiranes. These longer chains can influence the compound’s solubility, reactivity, and interactions with other molecules .
Propiedades
Número CAS |
85721-27-3 |
|---|---|
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
2,3-dihexyloxirane |
InChI |
InChI=1S/C14H28O/c1-3-5-7-9-11-13-14(15-13)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Clave InChI |
NAPIHVDJYKONON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1C(O1)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


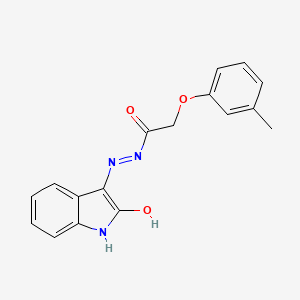
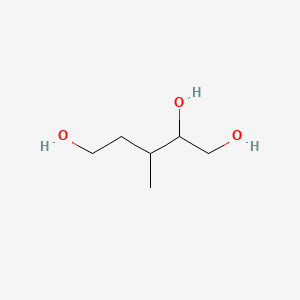

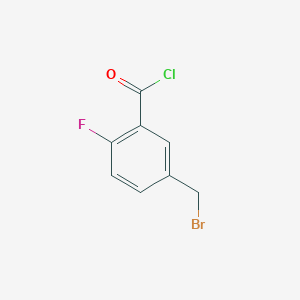

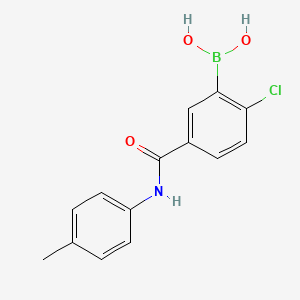
![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)
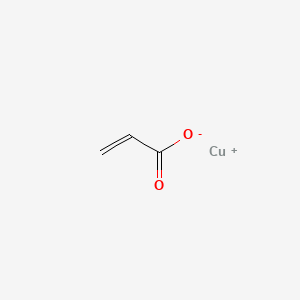


![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)

